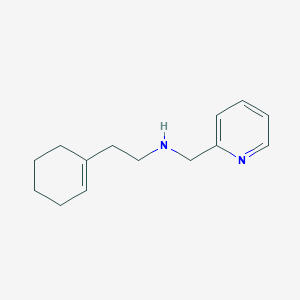![molecular formula C13H22N2S B275996 1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B275996.png)
1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine, also known as Methylphenidate, is a widely used stimulant drug that is commonly prescribed for the treatment of attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which enhances concentration, focus, and alertness.
Wirkmechanismus
1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate works by blocking the reuptake of dopamine and norepinephrine in the brain, which increases the levels of these neurotransmitters. This results in increased activity in the prefrontal cortex, which is responsible for attention, working memory, and decision-making.
Biochemical and Physiological Effects
1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate has been shown to increase heart rate, blood pressure, and body temperature. It can also cause insomnia, decreased appetite, and gastrointestinal disturbances. Long-term use of 1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate has been associated with changes in brain structure and function, including alterations in dopamine receptor density and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate is widely used in laboratory experiments to study the effects of dopamine and norepinephrine on brain function and behavior. It has also been used to investigate the mechanisms of action of other drugs, such as cocaine and amphetamines. However, the use of 1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate in laboratory experiments is limited by its potential for abuse and dependence, as well as its side effects.
Zukünftige Richtungen
Future research on 1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate should focus on developing new formulations that minimize its side effects and improve its efficacy. Other areas of research include investigating the long-term effects of 1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate on brain structure and function, as well as its potential for neuroprotection in neurodegenerative diseases. Additionally, more studies are needed to understand the mechanisms of action of 1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate and its interactions with other neurotransmitters and drugs.
Conclusion
1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate is an important drug that has been widely used for the treatment of ADHD and narcolepsy. Its mechanism of action involves increasing the levels of dopamine and norepinephrine in the brain, which enhances cognitive function and behavior. While 1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate has many advantages for laboratory experiments, its use is limited by its potential for abuse and dependence, as well as its side effects. Future research on 1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate should focus on developing new formulations that improve its efficacy and minimize its side effects.
Synthesemethoden
1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate is synthesized by the reaction of ethyl 2-benzylidenepyrrolidine-1-carboxylate with methylthiophenylacetate in the presence of a reducing agent and a catalyst. The resulting product is then purified and crystallized to obtain pure 1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate.
Wissenschaftliche Forschungsanwendungen
1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamineate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. It has been shown to improve attention, behavior, and cognitive function in children and adults with ADHD. It is also used off-label for the treatment of depression, chronic fatigue syndrome, and cognitive impairment associated with traumatic brain injury.
Eigenschaften
Molekularformel |
C13H22N2S |
|---|---|
Molekulargewicht |
238.39 g/mol |
IUPAC-Name |
1-(1-ethylpyrrolidin-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine |
InChI |
InChI=1S/C13H22N2S/c1-3-15-8-4-5-12(15)9-14-10-13-7-6-11(2)16-13/h6-7,12,14H,3-5,8-10H2,1-2H3 |
InChI-Schlüssel |
IQROTUPDKRCCDP-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNCC2=CC=C(S2)C |
Kanonische SMILES |
CCN1CCCC1CNCC2=CC=C(S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-pentanol](/img/structure/B275913.png)

![1-Pentanol, 5-[(4-pyridinylmethyl)amino]-](/img/structure/B275919.png)

![[2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275926.png)
![(2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275927.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275929.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B275930.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B275931.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275932.png)
![2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275933.png)
![2-(4-{[(2-Chlorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol](/img/structure/B275935.png)
![3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B275936.png)
![3-{5-[(Cyclopentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B275937.png)